(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines isoquinoline, pyrazole, and thiazole moieties, making it a versatile scaffold for the development of new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE typically involves multi-step reactions that include the formation of the isoquinoline, pyrazole, and thiazole rings. One common synthetic route involves the condensation of 3,4-dihydroisoquinoline with a pyrazole derivative, followed by cyclization with a thiazole precursor under specific conditions such as the presence of a base or acid catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: As a versatile scaffold for the synthesis of new heterocyclic compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-METHYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE
- 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-3-METHYL-1H-IMIDAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE
Uniqueness
The uniqueness of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4-ONE lies in its specific combination of isoquinoline, pyrazole, and thiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4OS |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H20N4OS/c1-3-23-12-16(13(2)21-23)10-17-18(24)20-19(25-17)22-9-8-14-6-4-5-7-15(14)11-22/h4-7,10,12H,3,8-9,11H2,1-2H3/b17-10- |
InChI Key |
WVHNEGAKTJOKJY-YVLHZVERSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C\2/C(=O)N=C(S2)N3CCC4=CC=CC=C4C3 |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=C2C(=O)N=C(S2)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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